(3-Methylbut-3-en-1-yn-1-yl)benzene
Description
(3-Methylbut-3-en-1-yn-1-yl)benzene is an aromatic compound featuring a benzene ring substituted with a conjugated enyne group (a combination of a triple bond and a double bond). Its structure includes a methyl group on the third carbon of the substituent chain, contributing to steric and electronic effects. This compound is notable for its role in natural product synthesis, such as antrocamphin A, a metabolite derived from the fungus Antrodia camphorata .
Synthesis: The compound is synthesized via copper-catalyzed coupling reactions. For example, copper isopropenylacetylide reacts with substituted benzene derivatives under reflux in anhydrous pyridine, yielding the target compound as a yellow solid after purification .
Properties
CAS No. |
1463-04-3 |
|---|---|
Molecular Formula |
C11H10 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-methylbut-3-en-1-ynylbenzene |
InChI |
InChI=1S/C11H10/c1-10(2)8-9-11-6-4-3-5-7-11/h3-7H,1H2,2H3 |
InChI Key |
RYPDJVWTVQJWOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbut-3-en-1-yn-1-yl)benzene can be achieved through several methods. One common approach involves the reaction of phenylacetylene with isoprene under specific conditions. This reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
(3-Methylbut-3-en-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the (3-methyl-3-buten-1-ynyl) group to a double or single bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing the triple bond.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
(3-Methylbut-3-en-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methylbut-3-en-1-yn-1-yl)benzene depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s triple bond is attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield the final oxidized products. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
Research Findings and Data
Reaction Yields in Key Transformations
| Compound | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| This compound | Difunctionalization | 53 | |
| (3-Methylbut-3-en-1-yl)benzene | Hydrochlorination | 94 |
Note: The lower yield in the enyne reaction highlights the challenges of steric hindrance and electronic complexity in such systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
